An In-Depth Technical Guide to the Physical Properties of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one
An In-Depth Technical Guide to the Physical Properties of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, represents a molecule of significant interest for researchers, scientists, and drug development professionals. However, a comprehensive public repository of its experimentally determined physical properties is not yet established. This technical guide serves as a foundational document, providing a detailed overview of the predicted core physical properties of this compound. More critically, it offers robust, field-proven experimental protocols for the empirical determination of these characteristics. By synthesizing theoretical predictions with practical methodologies, this guide aims to empower researchers to fully characterize this and similar novel chemical entities, thereby accelerating the drug discovery and development process.
Introduction: The Quinolinone Core and the Promise of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one
The 1,4-dihydroquinolin-4-one moiety is a cornerstone pharmacophore, recognized for its versatility in interacting with a diverse array of biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial and anticancer properties. The strategic functionalization of the quinolinone ring is a key determinant of a compound's biological activity, potency, and pharmacokinetic profile.
The subject of this guide, 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, incorporates two critical substituents:
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An 8-Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's properties. It can enhance metabolic stability by blocking sites of metabolism, increase binding affinity through favorable electronic interactions, and alter lipophilicity, which in turn affects solubility and cell permeability.
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A 3-Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the molecule, which can impact its reactivity and potential to form hydrogen bonds, thereby affecting target engagement and solubility.
Understanding the fundamental physical properties of this molecule is a non-negotiable prerequisite for any advanced biological investigation. Properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the necessary framework for establishing these critical parameters.
Predicted Physicochemical Properties: An In Silico Foundation
In the absence of experimental data, computational modeling provides a valuable starting point for estimating the physicochemical properties of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one. These predictions, derived from algorithms trained on vast datasets of known molecules, offer initial guidance for experimental design and hypothesis generation.[1][2][3][4][5]
Table 1: Predicted Physicochemical Properties of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₅FN₂O₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 208.15 g/mol | Crucial for all stoichiometric calculations and analytical procedures. |
| Melting Point (Tm) | > 250 °C (Decomposition likely) | Indicates purity, crystal lattice energy, and thermal stability. |
| logP (Lipophilicity) | 1.5 - 2.5 | Influences membrane permeability, protein binding, and solubility. |
| Aqueous Solubility (logS) | -3.0 to -4.0 (Poorly soluble) | Critical for bioavailability, formulation, and dose determination. |
| pKa (Acidic) | 6.5 - 7.5 (Amide N-H) | Determines ionization state at physiological pH, affecting solubility and target interaction. |
| pKa (Basic) | < 1 (Nitro group is non-basic) | Influences behavior in acidic environments like the stomach. |
Note: The values presented are estimates from computational models and require experimental validation.
Spectroscopic Characterization: A Structural Blueprint
Prior to measuring physical properties, the unambiguous confirmation of the molecular structure and purity of a synthesized batch of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is paramount. A multi-technique spectroscopic approach is the industry standard.[6][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Expected signals would include distinct aromatic protons on both rings, with splitting patterns influenced by fluorine and adjacent protons, and a broad singlet for the N-H proton of the dihydroquinolinone core.
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¹³C NMR: This technique will reveal the number of unique carbon environments. Key signals will include the carbonyl carbon (C4), carbons attached to fluorine and the nitro group, and the remaining aromatic and aliphatic carbons.
-
¹⁹F NMR: As fluorine is absent in most biological systems, ¹⁹F NMR is an exceptionally sensitive and powerful tool.[11][12][13][14] It provides a clean background for analysis and is highly sensitive to the local chemical environment. This makes it invaluable for fragment-based screening and for studying protein-ligand interactions during drug development, as changes in the fluorine chemical shift can indicate binding to a biological target.
Infrared (IR) Spectroscopy
FTIR spectroscopy is essential for identifying the key functional groups within the molecule. The characteristic vibrational frequencies provide clear evidence for the successful synthesis of the target compound.[15][16][17]
Table 2: Expected IR Absorption Frequencies
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3200-3400 | Medium, Broad |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |
| Ketone | C=O Stretch | 1650-1680 | Strong |
| Aromatic C=C | C=C Stretch | 1450-1600 | Medium-Strong |
| Nitro | N=O Asymmetric Stretch | 1500-1550 | Strong |
| Nitro | N=O Symmetric Stretch | 1330-1370 | Strong |
| Carbon-Fluorine | C-F Stretch | 1000-1250 | Strong |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which serves to confirm its elemental composition.[18][19][20][21][22] The expected [M+H]⁺ ion for C₉H₅FN₂O₃ would be approximately 209.0306. Tandem mass spectrometry (MS/MS) can be further employed to analyze fragmentation patterns, providing additional structural confirmation.
Caption: Logical workflow for compound characterization.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, providing the accuracy and precision required for regulatory submission and peer-reviewed publication.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for determining the melting point (Tm) as it provides more information than the traditional capillary method. It measures the heat flow required to raise the sample's temperature, revealing the precise onset and peak of the melting endotherm, as well as any other thermal events like decomposition.[23][24][25][26]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan. Crimp the pan with a lid to encapsulate the sample.
-
Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate of 10 °C/min up to a temperature well beyond the expected melting point (e.g., 300 °C). Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The melting event will appear as an endothermic peak.
-
The onset temperature of this peak is reported as the melting point (Tm). The peak temperature and the area under the curve (enthalpy of fusion, ΔHm) should also be recorded.
-
Aqueous Solubility Determination by Shake-Flask HPLC
Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[27][28][29][30][31] It measures the saturation concentration of a compound in a specific solvent after a prolonged equilibration period. Quantification by a validated, stability-indicating HPLC method ensures that only the dissolved analyte is measured, excluding any potential degradants.
Caption: Experimental workflow for pKa determination.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a set of universal buffers covering a wide pH range (e.g., pH 2 to 12). The pH of each buffer must be accurately measured with a calibrated pH meter.
-
Prepare a concentrated stock solution of the compound (e.g., 10 mM) in a co-solvent like DMSO.
-
-
Sample Plate Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to the wells. Then, add a small, fixed amount of the compound's stock solution to each well, ensuring the final co-solvent concentration is low (e.g., <1%) to minimize its effect on the pKa.
-
Spectroscopic Measurement: Place the microplate in a UV-Vis spectrophotometer equipped with a plate reader. Record the full absorbance spectrum (e.g., 230-500 nm) for each well.
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.
-
The resulting data should form a sigmoidal curve.
-
Fit this curve using a suitable non-linear regression model (e.g., the Henderson-Hasselbalch equation). The inflection point of the curve corresponds to the pKa value.
-
Conclusion
While 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one remains a novel entity with limited published data, its structural motifs suggest significant potential in drug discovery. This guide provides a dual framework for its initial characterization: a set of in silico predictions to guide early-stage research and a suite of robust, detailed experimental protocols for definitive empirical validation. The methodologies outlined herein for spectroscopic identification, melting point analysis, solubility, and pKa determination represent the industry-standard approach for building a comprehensive physicochemical profile. By rigorously applying these techniques, researchers can generate the high-quality, reliable data necessary to understand the behavior of this compound and confidently advance its evaluation as a potential therapeutic agent.
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